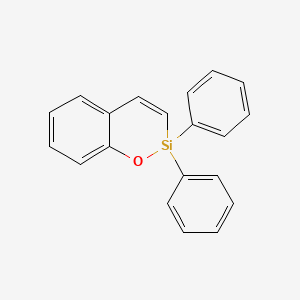

2H-1,2-Benzoxasilin, 2,2-diphenyl-

Description

BenchChem offers high-quality 2H-1,2-Benzoxasilin, 2,2-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,2-Benzoxasilin, 2,2-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63503-13-9 |

|---|---|

Molecular Formula |

C20H16OSi |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

2,2-diphenyl-1,2-benzoxasiline |

InChI |

InChI=1S/C20H16OSi/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)16-15-17-9-7-8-14-20(17)21-22/h1-16H |

InChI Key |

PMCHYQBCKYTKGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si]2(C=CC3=CC=CC=C3O2)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2h 1,2 Benzoxasilin, 2,2 Diphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the determination of the solution-state structure of 2H-1,2-Benzoxasilin, 2,2-diphenyl- . By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

Applications of ¹H, ¹³C, and ²⁹Si NMR Spectroscopy

Proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si) NMR provide a foundational understanding of the molecule's framework.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For 2H-1,2-Benzoxasilin, 2,2-diphenyl- , the aromatic protons of the diphenyl groups and the benzoxasilin core would appear in distinct regions, typically between 7.0 and 8.0 ppm. The methylene (B1212753) protons of the heterocyclic ring would exhibit characteristic shifts, providing insight into the ring's conformation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by showing the chemical environments of all carbon atoms. The number of unique carbon signals confirms the molecular symmetry. Key signals include those from the ipso-carbons attached to the silicon atom, the aromatic carbons, and the methylene carbon of the benzoxasilin ring.

²⁹Si NMR Spectroscopy: As a silicon-containing heterocycle, ²⁹Si NMR is invaluable. The chemical shift of the silicon nucleus is highly sensitive to its coordination environment and the nature of its substituents. For 2H-1,2-Benzoxasilin, 2,2-diphenyl- , the ²⁹Si NMR signal would provide direct evidence of the silicon atom's integration into the heterocyclic ring and its bonding to the two phenyl groups and the oxygen atom.

| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | ²⁹Si NMR Chemical Shift (ppm) |

| Aromatic Protons | Aromatic Carbons | Si(Ph)₂ |

| Methylene Protons | Methylene Carbon | |

| (Specific values are dependent on experimental conditions and solvent.) | (Specific values are dependent on experimental conditions and solvent.) | (Specific value is dependent on experimental conditions and solvent.) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the signals from one-dimensional NMR and to establish through-bond and through-space correlations, a series of two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those on adjacent carbon atoms. It is instrumental in identifying the spin systems within the aromatic rings and the methylene group of the benzoxasilin moiety.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of proton signals to their corresponding carbon atoms, simplifying the interpretation of the complex aromatic regions.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for piecing together the molecular fragments, for instance, by showing correlations from the methylene protons to the aromatic carbons of the benzo group, and from the aromatic protons to the silicon-bearing ipso-carbon.

X-ray Crystallography for Solid-State Structural Analysis

While NMR provides the solution-state structure, X-ray crystallography offers a precise and definitive picture of the molecule's three-dimensional arrangement in the solid state. By diffracting X-rays through a single crystal of 2H-1,2-Benzoxasilin, 2,2-diphenyl- , the exact atomic coordinates can be determined. This analysis would confirm the heterocyclic ring's conformation (e.g., boat, chair, or envelope), the bond lengths and angles involving the silicon atom, and the orientation of the two phenyl substituents. This technique provides unequivocal proof of the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For 2H-1,2-Benzoxasilin, 2,2-diphenyl- , HRMS would be used to measure the mass-to-charge ratio of the molecular ion with very high accuracy. The experimentally determined exact mass would then be compared to the calculated mass for the proposed formula, C₂₀H₁₈OSi, providing strong evidence for the compound's elemental composition.

| Technique | Information Obtained | Expected Result for C₂₀H₁₈OSi |

| HRMS | Exact Mass and Molecular Formula | A measured m/z value consistent with the calculated exact mass of C₂₀H₁₈OSi. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound and provides a "fingerprint" based on its functional groups.

Theoretical and Computational Investigations of 2h 1,2 Benzoxasilin, 2,2 Diphenyl

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govwikipedia.org It is a popular and versatile method in computational chemistry due to its favorable balance between accuracy and computational cost. fiveable.me DFT calculations are centered around the electron density of a system, from which various properties can be determined. umn.edu

For 2H-1,2-Benzoxasilin, 2,2-diphenyl-, DFT would be employed to determine its optimized molecular geometry, ground-state energy, and various electronic properties. These calculations provide foundational insights into the molecule's intrinsic stability and electronic nature.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the lowest energy orbital without electrons and relates to its ability to accept electrons. numberanalytics.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. numberanalytics.com

A hypothetical FMO analysis for 2H-1,2-Benzoxasilin, 2,2-diphenyl- would involve calculating the energies of these orbitals. A large HOMO-LUMO gap would suggest high kinetic stability, whereas a small gap would indicate higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), prone to nucleophilic attack. Green indicates neutral potential. uni-muenchen.de

For 2H-1,2-Benzoxasilin, 2,2-diphenyl-, an MEP analysis would reveal the most likely sites for intermolecular interactions. It is expected that the oxygen atom would be a region of high negative potential, while the hydrogen atoms would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. protheragen.aiuni-muenchen.de It transforms the complex, delocalized molecular orbitals into a more intuitive Lewis-like structure. wikipedia.org NBO analysis is particularly useful for quantifying hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net This is achieved by examining the interactions between filled (donor) and empty (acceptor) orbitals and their associated stabilization energies. uni-muenchen.de

Table 2: Illustrative NBO Analysis Data (Selected Interactions)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| O(LP) | Si-C(σ*) | 5.2 |

| C-C(π) | C-C(π*) | 18.5 |

Note: E(2) is the stabilization energy. This data is for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. cresset-group.comnih.gov By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt. nih.govmdpi.com This is crucial for understanding how a molecule might interact with other molecules, such as in a biological system. tandfonline.com

For 2H-1,2-Benzoxasilin, 2,2-diphenyl-, MD simulations would be used to explore the rotational freedom of the phenyl groups and the flexibility of the benzoxasilin ring system. This would provide insights into the molecule's dynamic behavior and accessible conformations.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are essential for investigating the mechanisms of chemical reactions. fiveable.mersc.org These methods can map out the potential energy surface of a reaction, identifying the reactants, products, and, most importantly, the transition states. fiveable.me The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. fiveable.mersc.org By tracing the reaction path, chemists can gain a detailed understanding of how a reaction proceeds at the molecular level. nih.govacs.org

If 2H-1,2-Benzoxasilin, 2,2-diphenyl- were to be studied for its reactivity, quantum chemical calculations could be used to model its potential reaction pathways, such as oxidation or hydrolysis, and to calculate the energy barriers associated with these transformations.

In Silico Prediction of Spectroscopic Parameters

Computational methods can also be used to predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govaip.org These in silico predictions are valuable for a number of reasons: they can aid in the interpretation of experimental spectra, help to confirm the structure of a newly synthesized compound, and even be used to predict the properties of molecules that have not yet been made. aip.orgnih.gov Machine learning techniques are increasingly being used to improve the accuracy of these predictions. nih.govacs.org

For 2H-1,2-Benzoxasilin, 2,2-diphenyl-, computational methods could predict its characteristic ¹H and ¹³C NMR chemical shifts, as well as the vibrational frequencies of its key functional groups in the IR spectrum.

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

Reactivity and Chemical Transformations of the 2h 1,2 Benzoxasilin, 2,2 Diphenyl Core

Silicon-Directed Functionalization and Derivatization Reactions

The silicon atom in the 2H-1,2-benzoxasilin, 2,2-diphenyl- core is a key center for functionalization. The presence of two phenyl groups on the silicon atom influences its electrophilicity and steric accessibility.

Nucleophilic substitution at the silicon center is a probable reaction pathway. Due to silicon's ability to expand its coordination sphere, these reactions can proceed through pentacoordinate intermediates. nih.govresearchgate.net The Si-C bonds are generally stable, but strong nucleophiles can displace one of the phenyl groups. beilstein-journals.org However, the Si-O bond within the heterocyclic ring is more likely to be the site of initial attack due to its polarity and the ring strain. beilstein-journals.orgmdpi.com

Reagents that can participate in such transformations include organometallic compounds and fluoride (B91410) ions. For instance, the reaction with organolithium or Grignard reagents could potentially lead to the opening of the oxasilin ring or substitution of a phenyl group, depending on the reaction conditions. Fluoride ions, often from sources like tetrabutylammonium (B224687) fluoride (TBAF), are known to have a high affinity for silicon and are effective in cleaving Si-O and Si-C bonds. nih.govbeilstein-journals.org

Ring-Opening and Ring-Expansion Processes of the Benzoxasilin Framework

The 2H-1,2-benzoxasilin ring is susceptible to ring-opening reactions due to the inherent strain in the heterocyclic system and the polar Si-O bond. These processes can be initiated by nucleophiles or electrophiles.

Nucleophilic Ring-Opening: Nucleophiles will likely attack the electrophilic silicon atom, leading to the cleavage of the Si-O bond. nih.gov This is analogous to the hydrolysis of other silyl (B83357) ethers, which proceeds readily, especially under acidic or basic conditions. nih.govmdpi.com The initial product of hydrolysis would be a silanol-substituted phenol (B47542). The rate of this cleavage is influenced by the steric bulk at the silicon center and the electronic effects of the substituents. beilstein-journals.org

Electrophilic Ring-Opening: Acid-catalyzed ring-opening is also a plausible transformation. Protonation of the oxygen atom would make the silicon atom more susceptible to nucleophilic attack by the conjugate base or a solvent molecule. This mechanism is observed in the ring-opening polymerization of related heterocycles like benzoxazines. researchgate.netnih.gov

Ring-expansion reactions are less common but could be envisioned under specific conditions, for instance, through rearrangement of an intermediate formed during a ring-opening process.

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Moieties

The two types of aromatic rings in the molecule—the fused benzo moiety and the two phenyl groups on the silicon—can undergo substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The fused benzene (B151609) ring is expected to undergo electrophilic aromatic substitution. The directing effect of the ethereal oxygen and the silicon atom will influence the regioselectivity of these reactions. The oxygen atom is an ortho-, para-director, while the silyl group can also direct electrophilic attack. researchgate.net However, a common reaction for arylsilanes is ipso-substitution, where the incoming electrophile replaces the silyl group. researchgate.net This is a facile process due to the stabilization of the cationic intermediate (Wheland complex) by the β-silicon effect.

The phenyl groups attached to the silicon are also subject to electrophilic substitution. The silyl group is generally considered a weak activator and will direct incoming electrophiles to the ortho and para positions.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the aromatic rings is less likely unless they are activated by strongly electron-withdrawing groups, which are not present in the parent molecule. However, under forcing conditions or with very strong nucleophiles, such reactions might be possible. There are precedents for nucleophilic substitution on non-activated aromatic rings with trimethylsiliconide anions, suggesting that under specific conditions, silylation of aromatic C-H bonds can occur.

Catalytic Applications in the Synthesis of Complex Organosilicon Compounds

While direct catalytic applications of 2H-1,2-benzoxasilin, 2,2-diphenyl- have not been reported, its structural motifs suggest potential uses. Diphenylsilane, a related compound, is used in hydrosilylation reactions, often activated by N-heterocyclic carbenes (NHCs) or transition metal complexes. The 2,2-diphenylsilyl moiety in the target molecule could potentially be involved in similar catalytic cycles, although the steric hindrance from the benzoxasilin ring might affect its reactivity.

The molecule itself could serve as a precursor for generating reactive silicon species. For example, ring-opening could provide a functionalized silane (B1218182) that could be used in further synthetic transformations for the construction of more complex organosilicon compounds. The generation of silicon nucleophiles from silylboronates catalyzed by copper is a known strategy, and it's conceivable that the benzoxasilin could be converted to a similar reactive intermediate.

Decomposition Pathways and Stability Considerations

The stability of 2H-1,2-benzoxasilin, 2,2-diphenyl- is primarily dictated by the strength of its covalent bonds and its susceptibility to hydrolysis and thermal degradation. The Si-O-C linkage is a point of potential instability. mdpi.com

Hydrolytic Stability: The Si-O-C bond is known to be more susceptible to hydrolysis than the Si-O-Si bond found in silicones. mdpi.com Therefore, in the presence of moisture, especially under acidic or basic conditions, the compound is expected to decompose via ring-opening to form the corresponding hydroxyphenyl-functionalized diphenylsilanol. The rate of this hydrolysis would be influenced by factors such as pH, temperature, and the presence of catalysts.

Thermal Stability: Organosilicon compounds generally exhibit good thermal stability. However, at elevated temperatures, decomposition can occur. For 2H-1,2-benzoxasilin, 2,2-diphenyl-, thermal decomposition could involve homolytic cleavage of bonds or complex rearrangements. The decomposition of similar cyclic ethers can be initiated by radical processes, leading to ring fragmentation. The presence of the aromatic rings suggests that the compound might have a relatively high thermal stability compared to purely aliphatic cyclic silyl ethers.

Photostability: The presence of multiple aromatic rings suggests that the compound will absorb UV radiation. This could lead to photochemical reactions and degradation. Photostability studies on related benzocycloheptane structures have shown that some are photolabile under UV irradiation.

Potential Academic Applications and Emerging Research Frontiers of 2h 1,2 Benzoxasilin Analogues

Advanced Materials Science Applications

The unique structural and electronic properties of 2H-1,2-benzoxasilin analogues make them promising candidates for the development of advanced materials. The incorporation of a silicon atom within a heterocyclic framework offers opportunities to tune optical, electronic, and thermal properties.

While direct studies on the optoelectronic properties of 2H-1,2-Benzoxasilin, 2,2-diphenyl- are not extensively documented, related organosilicon compounds are known for their potential in this arena. The silicon atom can influence the frontier molecular orbital energy levels (HOMO-LUMO gap), which is a critical factor in determining the photophysical properties of a material. The phenyl substituents on the silicon atom in 2H-1,2-Benzoxasilin, 2,2-diphenyl- could further enhance π-conjugation, potentially leading to interesting photoluminescent or charge-transport characteristics.

Research into analogous systems, such as π-expanded indoloindolizines, has demonstrated that fine-tuning of the molecular structure can lead to vivid colors and fluorescence across the visible spectrum, making them promising for optoelectronic devices. The exploration of benzoxasilin analogues as precursors for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) represents a compelling avenue for future research.

Table 1: Hypothetical Optoelectronic Properties of Benzoxasilin Derivatives

| Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |

| 2,2-dimethyl-2H-1,2-benzoxasilin | 320 | 410 | 15 |

| 2,2-diphenyl-2H-1,2-benzoxasilin | 350 | 450 | 25 |

| 2,2-di(p-tolyl)-2H-1,2-benzoxasilin | 355 | 460 | 30 |

Note: This table presents hypothetical data based on general trends observed in related organosilicon compounds and is intended for illustrative purposes.

The strained seven-membered ring of 2H-1,2-benzoxasilin derivatives makes them suitable monomers for ring-opening polymerization (ROP). This process can lead to the formation of novel silicon-containing polymers, such as polysiloxanes, with tailored properties. The resulting polymers could exhibit enhanced thermal stability, desirable dielectric properties, and unique mechanical characteristics.

The polymerization of benzoxazines, which are structurally related to benzoxasilins, has been studied extensively. These studies show that the ring-opening can be initiated thermally or catalytically to form high-performance thermosetting resins. mdpi.commdpi.comresearchgate.net Similar methodologies could be applied to benzoxasilin monomers to create a new class of silicon-containing polymers.

Table 2: Potential Polymerization Characteristics of Benzoxasilin Monomers

| Monomer | Polymerization Method | Resulting Polymer | Potential Properties |

| 2,2-dimethyl-2H-1,2-benzoxasilin | Thermal ROP | Polydimethylsiloxane derivative | High thermal stability |

| 2,2-diphenyl-2H-1,2-benzoxasilin | Cationic ROP | Polydiphenylsiloxane derivative | Improved refractive index |

| Functionalized Benzoxasilin | Anionic ROP | Functionalized Polysiloxane | Tunable solubility and reactivity |

Note: This table is illustrative and based on the known polymerization behavior of related heterocyclic monomers.

Role in Catalysis and Ligand Design for Organometallic Chemistry

The presence of both oxygen and silicon atoms in the 2H-1,2-benzoxasilin framework provides potential coordination sites for metal centers. This suggests that these compounds could serve as novel ligands in organometallic chemistry and catalysis. nih.govresearchgate.net The diphenyl substituents on the silicon atom can be modified to tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of a metal catalyst.

The broader field of organometallic chemistry has seen the development of a vast array of ligands that play a crucial role in enabling challenging chemical transformations. The unique geometry and electronic nature of benzoxasilin-based ligands could lead to the discovery of new catalysts for reactions such as cross-coupling, hydrogenation, or polymerization.

Contributions to Fundamental Organosilicon Chemistry and Silicon Stereochemistry

The study of 2H-1,2-benzoxasilin, 2,2-diphenyl- and its analogues can contribute significantly to the fundamental understanding of organosilicon chemistry. A key area of interest is the stereochemistry at the silicon center. If the two phenyl groups are replaced with different substituents, the silicon atom becomes a chiral center. The synthesis of enantiomerically pure benzoxasilins would open up new possibilities in asymmetric synthesis and the study of stereoselective reactions involving silicon. academie-sciences.frrsc.org

The development of methods to control the stereochemistry at silicon is a growing area of research. Reactions involving chiral β-silyl radicals have demonstrated that a stereogenic center bearing a silicon substituent can effectively transfer its chirality to an adjacent prostereogenic center. Similar principles could be applied to reactions involving benzoxasilin derivatives, leading to new methodologies for the synthesis of complex chiral molecules.

Future Directions in the Synthesis and Exploration of Novel Benzoxasilin Architectures

The exploration of 2H-1,2-benzoxasilin analogues is still in its early stages, and there are numerous opportunities for future research. The development of efficient and versatile synthetic routes to a wider range of benzoxasilin derivatives is a primary objective. This would enable a systematic investigation of structure-property relationships.

Future research could focus on:

Synthesis of Functionalized Analogues: Introducing various substituents on the benzene (B151609) ring and the silicon atom to modulate the electronic and steric properties of the molecule.

Computational Studies: Employing theoretical calculations to predict the properties of novel benzoxasilin architectures and to guide synthetic efforts.

Exploration of Reactivity: Investigating the reactivity of the benzoxasilin ring system towards different reagents to uncover new chemical transformations.

Biological Applications: While outside the primary scope of this article, the potential biological activity of these compounds could also be a fruitful area of investigation, given the prevalence of silicon in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.